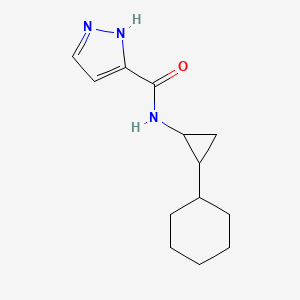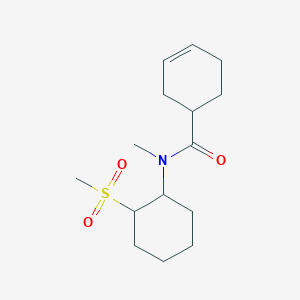
(3-Benzylpyrrolidin-1-yl)-(1-methylpyrrol-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Benzylpyrrolidin-1-yl)-(1-methylpyrrol-2-yl)methanone, also known as deschloroketamine (DCK), is a dissociative anesthetic drug. It belongs to the arylcyclohexylamine class and is structurally related to ketamine. DCK has gained popularity among researchers due to its unique pharmacological properties and potential therapeutic applications.
Wirkmechanismus
DCK works by blocking the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of pain, mood, and cognition. By blocking this receptor, DCK can produce dissociative effects, such as feelings of detachment from reality and altered perception of time and space.
Biochemical and Physiological Effects:
DCK can cause a range of physiological and biochemical effects, including changes in heart rate, blood pressure, and body temperature. It can also cause respiratory depression and muscle relaxation. DCK has been found to have a low toxicity profile, making it a safer alternative to other dissociative anesthetics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DCK is its unique pharmacological profile, which makes it a valuable tool for studying the NMDA receptor and its role in various physiological and pathological processes. However, DCK has limitations in terms of its solubility and stability, which can make it challenging to work with in the laboratory.
Zukünftige Richtungen
There are several potential future directions for research on DCK. One area of interest is its potential as a treatment for depression and anxiety disorders. Another area of interest is its potential as a pain management medication, particularly for chronic and neuropathic pain. Additionally, further research is needed to understand the long-term effects of DCK use and its potential for abuse and addiction.
Synthesemethoden
The synthesis of DCK involves the reaction of 2-methyl-apovincaminic acid with benzyl chloride to form 2-methyl-apovincaminic acid benzyl ester. This ester is then reduced with lithium aluminum hydride to produce the corresponding alcohol. The alcohol is then reacted with 2-bromo-1-phenyl-1-pentanone to form DCK.
Wissenschaftliche Forschungsanwendungen
DCK has been widely studied for its potential therapeutic applications in various fields such as psychiatry, neurology, and pain management. It has been found to have antidepressant and anxiolytic effects, as well as the ability to improve cognitive function. DCK has also shown potential in treating chronic pain and neuropathic pain.
Eigenschaften
IUPAC Name |
(3-benzylpyrrolidin-1-yl)-(1-methylpyrrol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-18-10-5-8-16(18)17(20)19-11-9-15(13-19)12-14-6-3-2-4-7-14/h2-8,10,15H,9,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLZPEJWZIBSNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCC(C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-N-[2-(dimethylamino)ethyl]-2-methyl-4-(1,2,4-triazol-1-yl)benzamide](/img/structure/B7592519.png)
![2-[2-(2,3-Dimethylphenyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B7592521.png)
![N-(3-ethoxyspiro[3.3]heptan-1-yl)-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B7592529.png)
![3-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidin-1-yl]propanenitrile](/img/structure/B7592535.png)

![2-N-[3-(4-methoxyphenyl)butyl]thiophene-2,4-dicarboxamide](/img/structure/B7592550.png)



![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(2-methylpyrazol-3-yl)methanone](/img/structure/B7592572.png)
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(6-methoxypyridazin-3-yl)methanone](/img/structure/B7592578.png)
![6-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridine-1-carbonyl)-2-ethylpyridazin-3-one](/img/structure/B7592585.png)

